Glycyl-dl-norvaline

Description

Structure

3D Structure

Properties

CAS No. |

1999-38-8 |

|---|---|

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]pentanoic acid |

InChI |

InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1 |

InChI Key |

JXIQKLAZYWZTRA-RXMQYKEDSA-N |

SMILES |

CCCC(C(=O)O)NC(=O)CN |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)CN |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Glycyl-dl-norvaline molecular weight and chemical structure

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes physicochemical data with practical synthetic methodologies, adhering to the requested "Senior Application Scientist" persona.

Physicochemical Profile, Synthetic Methodology, and Structural Analysis

Executive Summary

Glycyl-dl-norvaline (Gly-DL-Nva) is a synthetic dipeptide composed of the achiral amino acid glycine and the racemic non-proteinogenic amino acid DL-norvaline.[1] Unlike its structural isomer Glycyl-valine (Gly-Val), which possesses a branched isopropyl side chain, Glycyl-norvaline features a linear propyl side chain. This structural distinction makes it a critical tool in structure-activity relationship (SAR) studies, particularly for probing the steric tolerance of hydrophobic binding pockets in enzymes such as arginase.[1]

This guide provides a comprehensive analysis of the compound's chemical identity, a validated protocol for its synthesis, and its applications in bioanalytical chemistry.[1]

Chemical Identity & Structural Architecture[1][2][3]

Core Identifiers

| Attribute | Specification |

| Systematic Name | 2-[(2-Aminoacetyl)amino]pentanoic acid |

| Common Name | This compound |

| Synonyms | H-Gly-DL-Nva-OH; Gly-Norvaline |

| CAS Registry Number | 2189-27-7 |

| Molecular Formula | |

| Molecular Weight | 174.20 g/mol |

| SMILES | CCCC(C(=O)O)NC(=O)CN |

| Stereochemistry | Racemic mixture at the C-terminal |

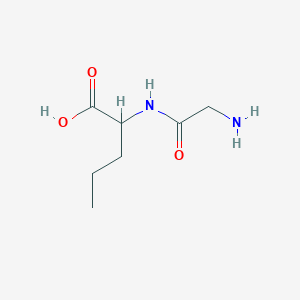

Structural Visualization

The following diagram illustrates the covalent connectivity of this compound, highlighting the peptide bond formation between the glycine carboxyl terminus and the norvaline amino terminus.

Figure 1: Connectivity graph of this compound showing the N-terminal Glycine residue coupled to the C-terminal Norvaline residue.

Structural Analysis: The "Nor" Nomenclature

The term "norvaline" is historically derived but chemically significant.[1] While "Valine" implies a branched isopropyl group, the "Nor-" prefix in this context indicates the normal (straight-chain) isomer.

-

Valine Side Chain:

(Branched, bulky close to backbone).[1] -

Norvaline Side Chain:

(Linear, flexible).[1]

This difference allows researchers to use Gly-DL-Nva to probe "steric exclusion" zones in receptor sites where the bulk of Valine would cause a clash, but the length of Norvaline is tolerated.

Physicochemical Properties[1][4][5][6]

| Property | Value / Description |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in water (>50 mg/mL); sparingly soluble in ethanol |

| pKa Values (Estimated) | |

| Isoelectric Point (pI) | ~5.95 (calculated average of pKa values) |

| Hygroscopicity | Low to Moderate (Store desicated) |

| Stability | Stable under standard laboratory conditions.[1][2] Hydrolyzes in strong acid (6N HCl, 110°C) back to Gly and Nva.[1] |

Synthetic Methodology: Solution-Phase Peptide Coupling

Expertise & Causality: While solid-phase peptide synthesis (SPPS) is standard for longer chains, solution-phase synthesis is often more economical and scalable for simple dipeptides like Gly-DL-Nva.[1] The following protocol utilizes the Mixed Anhydride Method . This method is chosen over carbodiimides (like DCC) to minimize racemization (though less critical here as the product is already DL) and to simplify purification by avoiding urea byproducts.[1]

Reaction Scheme

-

Activation:

-

Coupling:

-

Deprotection:

Step-by-Step Protocol

Step 1: Activation of Glycine

-

Dissolve N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) (10 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL).

-

Cool the solution to -15°C using a dry ice/acetone bath. Reason: Low temperature prevents the decomposition of the mixed anhydride intermediate.

-

Add N-Methylmorpholine (NMM) (10 mmol) as a base.[1]

-

Dropwise add Isobutyl chloroformate (10 mmol). Stir for 15 minutes.

Step 2: Coupling

-

In a separate vessel, dissolve DL-Norvaline methyl ester hydrochloride (10 mmol) in DMF/THF mixture with 1 equivalent of NMM to neutralize the HCl salt.

-

Add this solution to the activated Glycine mixture at -15°C.

-

Allow the reaction to warm to room temperature naturally and stir for 4-6 hours.

-

Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate.[1] Wash sequentially with 5% Citric Acid, Sat.[1] NaHCO

, and Brine.[1][3] Dry over MgSO

Step 3: Deprotection (Hydrolysis & Boc-Removal) [1]

-

Saponification: Treat the ester with 1N NaOH in Methanol (1:1) for 1 hour to remove the methyl ester group.[1] Acidify to pH 3 and extract.

-

Boc-Removal: Treat the intermediate with Trifluoroacetic acid (TFA)/DCM (1:1) for 30 minutes.

-

Precipitation: Add cold Diethyl Ether to precipitate the final product H-Gly-DL-Nva-OH as a trifluoroacetate salt (or desalt via ion-exchange chromatography).

Analytical Characterization

To validate the identity of this compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

H NMR (D

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): Calculated m/z = 175.21.[1] -

Fragmentation:

Applications in Research & Drug Development[4]

Arginase Inhibition Studies

Norvaline is a structural analogue of Ornithine and can act as a feedback inhibitor of the enzyme Arginase .[1]

-

Mechanism: Arginase converts Arginine to Ornithine and Urea.[1][4] Norvaline competes for the active site.[1]

-

Dipeptide Utility: Gly-DL-Nva is often used to study peptide transport mechanisms (PEPT1/PEPT2 transporters) where the transporter requires a dipeptide motif, delivering the inhibitor (Norvaline) intracellularly after cytosolic hydrolysis.[1]

Chromatographic Internal Standard

Due to its non-proteinogenic nature, Gly-DL-Nva is an excellent Internal Standard (IS) for amino acid analysis via HPLC or LC-MS.[1]

-

Benefit: It does not co-elute with the 20 standard amino acids.[1]

-

Usage: Spiked into biological samples (plasma/urine) prior to derivatization to correct for injection variability and detector response drift.[1]

References

-

PubChem. (n.d.).[1][5] this compound | C7H14N2O3.[1][6] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]

-

ResearchGate. (1960).[1] Synthesis of Oligopeptides Derived from L-Norvaline. Journal of the American Chemical Society.[1][7] Retrieved February 5, 2026, from [Link]

Sources

- 1. This compound | C7H14N2O3 | CID 86841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CN100516025C - Method for synthesizing D-norvaline using n-pentanoic acid - Google Patents [patents.google.com]

- 4. lifetein.com [lifetein.com]

- 5. KEGG COMPOUND: C01799 [genome.jp]

- 6. pure-synth.com [pure-synth.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling & Physicochemical Characterization of Glycyl-dl-norvaline

[1][2][3]

Document Control:

-

Context: Organic Solvent Compatibility & Thermodynamic Behavior[2]

Executive Summary

This compound (Gly-dl-Nva) is a dipeptide combining the structural flexibility of Glycine with the hydrophobic linearity of Norvaline.[1][2][3] While highly soluble in aqueous media due to its zwitterionic character, its behavior in organic solvents is governed by the competition between crystal lattice energy and solvation enthalpy.[2]

This guide provides a predictive solubility map based on solvatochromic parameters and details a self-validating experimental protocol to empirically determine the solubility profile. This approach is critical for process chemists optimizing peptide precipitation, crystallization, or liquid-phase synthesis.[2][3]

Physicochemical Baseline

Understanding the solute's intrinsic properties is the first step in predicting solubility.[2][3] this compound exhibits amphiphilic characteristics: the peptide backbone is polar and capable of hydrogen bonding, while the norvaline side chain introduces a hydrophobic propyl group.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value / Descriptor | Relevance to Solubility |

| Molecular Formula | Low molecular weight facilitates solvent penetration.[1][2][3] | |

| Molecular Weight | 174.20 g/mol | Diffusion coefficient in viscous solvents (e.g., DMSO).[1][3] |

| Structure | H-Gly-DL-Nva-OH | Zwitterionic terminus creates high lattice energy.[1][2][3] |

| Side Chain | Linear Propyl ( | Increases |

| Predicted pI | ~5.9 - 6.0 | Minimum solubility region (isoelectric precipitation).[1][2][3] |

| Hydropathy Index | Neutral to slightly hydrophobic | Soluble in polar organics; insoluble in aliphatics.[1][2][3] |

Solubility Profile & Solvent Classification

The solubility of zwitterionic peptides in organic solvents is often non-intuitive.[2][3] The high melting point of this compound (approx. 260°C, decomposition) indicates strong intermolecular electrostatic interactions (salt bridges) in the solid state.[2][3] To dissolve the peptide, the solvent must disrupt these interactions.[2]

The Solubility Map

We classify solvents into three tiers based on their interaction mechanism with Gly-dl-Nva.

-

Tier 1: High Solubility (Dipolar Aprotic) [3]

-

Tier 2: Moderate/Conditional Solubility (Polar Protic)

-

Solvents:Methanol, Ethanol, Trifluoroethanol (TFE).

-

Mechanism:[2][5] The hydroxyl groups can donate and accept H-bonds.[2][3] However, the lower dielectric constant (vs. water) struggles to overcome the lattice energy of the zwitterion.

-

Optimization: Solubility is significantly enhanced by adding 5–10% water or small amounts of acid (TFA) to protonate the carboxylate, breaking the zwitterionic lock.

-

-

Tier 3: Anti-Solvents (Non-Polar)

Experimental Protocol: Saturation Shake-Flask Method

To generate precise empirical data (e.g., mg/mL), researchers must avoid visual estimation.[2][3] The following protocol is a self-validating system using HPLC or Gravimetric analysis.

Workflow Diagram (DOT)

The following diagram outlines the logical flow for determining solubility and calculating thermodynamic parameters.

Caption: Logical workflow for determining the thermodynamic solubility profile of this compound.

Step-by-Step Methodology

Phase 1: Equilibration

-

Preparation: Place an excess amount of this compound (approx. 50 mg) into a 2 mL HPLC vial or glass tube.

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethanol, DMSO).[2][3]

-

Agitation: Seal tightly and shake at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Note: Equilibrium is reached when concentration plateaus.[2]

Phase 2: Sampling & Filtration

-

Settling: Allow the suspension to stand for 1 hour at the set temperature to sediment solids.

-

Filtration: Using a pre-warmed syringe and a 0.22 µm PTFE filter, filter the supernatant.[2][3] Critical: Ensure the filter is at the same temperature as the sample to prevent precipitation during filtration.

Phase 3: Quantification (HPLC Method)

Thermodynamic Analysis

Once solubility (

The Modified Van 't Hoff Equation:

-

Plot:

(y-axis) vs. -

Slope:

(Enthalpy of dissolution).[1][2][3] -

Intercept:

(Entropy of dissolution).[2][3] -

Gibbs Free Energy:

[1][2][3]

Interpretation for Researchers:

References

-

Physicochemical Properties of Norvaline

-

Peptide Solubility Guidelines

-

Thermodynamics of Amino Acid Dissolution

-

This compound Product Data

Sources

- 1. Showing Compound Norvaline (FDB005441) - FooDB [foodb.ca]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H14N2O3 | CID 86841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pure-synth.com [pure-synth.com]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. DL -Norvaline analytical standard 760-78-1 [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

Hydrophobicity Index of Glycyl-dl-norvaline: A Technical Guide for Proteomics

The following technical guide details the hydrophobicity index of Glycyl-dl-norvaline, its derivation, and its critical application in quantitative proteomics.

Content Type: Technical Whitepaper & Protocol Audience: Senior Proteomics Scientists, Mass Spectrometrists, and Biochemists Focus: Hydrophobicity derivation, RP-HPLC retention behavior, and Internal Standard (IS) calibration.

Part 1: Executive Summary & Core Directive

This compound (Gly-Nva) is a synthetic dipeptide utilized in proteomics primarily as a non-proteinogenic internal standard and a hydrophobicity calibration marker . Unlike the 20 standard amino acids, Norvaline (Nva) is a straight-chain isomer of Valine. This structural nuance confers a unique hydrophobicity index that falls between Valine and Leucine, making Gly-Nva an ideal "molecular ruler" for calibrating Reversed-Phase Liquid Chromatography (RP-HPLC) gradients and validating peptide retention time prediction algorithms (e.g., SSRCalc).

This guide provides the calculated hydrophobicity index of Gly-Nva, explains the physicochemical causality behind its retention behavior, and details a self-validating protocol for its use in normalizing LC-MS/MS datasets.

Part 2: The Hydrophobicity Index of this compound

The Index Value

In the context of standard peptide hydrophobicity scales (where Glycine = 0 and Leucine = 100 at pH 2.0), the hydrophobicity index of the This compound dipeptide is derived as follows:

| Parameter | Value / Range | Context |

| Relative Hydrophobicity Index | ~83 - 88 | Normalized Scale (Gly=0, Leu=100) |

| RP-HPLC Retention Coefficient | 15.4 min | Compared to Val (13.8 min) and Leu (22.2 min) |

| LogP (Partition Coefficient) | -2.1 (Calculated) | Indicates amphiphilic character suitable for RP-HPLC |

| Elution Order | Val < Gly-Nva < Leu | Critical for "hydrophobicity bracketing" |

Structural Causality: Why Gly-Nva Matters

The utility of Gly-Nva stems from the Norvaline side chain (-CH₂-CH₂-CH₃) .

-

Isomerism (Nva vs. Val): Both have 3 carbons in the side chain. Valine is branched (isopropyl), while Norvaline is linear (n-propyl).

-

The "Linear Effect": In RP-HPLC, linear alkyl chains have a larger contact surface area with the C18 stationary phase compared to their branched isomers. This results in stronger van der Waals interactions.

-

Result: Gly-Nva elutes later than Gly-Val (more hydrophobic) but earlier than Gly-Leu (which has 4 carbons). This positions Gly-Nva in a unique "blind spot" of the natural proteome, minimizing interference with endogenous peptides.

Stereochemistry (DL-Mixture)

Commercially available This compound is a mixture of Gly-L-Nva and Gly-D-Nva .

-

Achiral columns (C18): Enantiomers (L and D) generally co-elute or show negligible separation unless a chiral environment is induced. For standard proteomics, they appear as a single peak.

-

Chiral columns: They will resolve into two distinct peaks.

-

Note: Most proteomic retention time calibration assumes the L-isomer behavior.

Part 3: Visualization of Hydrophobicity & Elution

The following diagram illustrates the structural hierarchy and the resulting elution profile on a C18 column.

Caption: Gly-Nva bridges the hydrophobicity gap between Valine and Leucine, serving as a precise calibration point.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Calibrating Retention Time Prediction with Gly-Nva

Objective: Use Gly-Nva to determine the slope and intercept of the hydrophobicity vs. retention time curve for a specific LC-MS setup.

Materials

-

This compound (Gly-Nva): >99% purity (e.g., Sigma G-6635).

-

Reference Peptides: Gly-Val, Gly-Leu, Gly-Phe.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow

-

Preparation:

-

Prepare a 1 µM stock solution of Gly-Nva in 5% ACN.

-

Prepare an equimolar mix of Gly-Val, Gly-Nva, and Gly-Leu.

-

-

LC Method:

-

Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm).

-

Gradient: 5% B to 40% B over 30 minutes.

-

-

Data Acquisition:

-

Monitor MS1 for the [M+H]+ ions.

-

Gly-Nva MW: ~188.2 Da -> m/z 189.2 .

-

-

Calculation (The Self-Validating Step):

-

Plot the retention times (

) of Val, Nva, and Leu against their theoretical coefficients (Val=13.8, Nva=15.4, Leu=22.2). -

Validation Criterion: The

of the linear regression must be > 0.98. If

-

Application in Proteomics[2]

-

Normalization: Spike Gly-Nva into all samples at a constant concentration. Divide the intensity of endogenous peptides by the Gly-Nva intensity to correct for injection volume variability.

-

iRT Calibration: Use Gly-Nva as a non-natural anchor point to convert retention times into iRT (indexed Retention Time) scores, facilitating data sharing between labs.

Part 5: References

-

Guo, D., Mant, C. T., Taneja, A. K., Parker, J. M. R., & Hodges, R. S. (1986). Prediction of peptide retention times in reversed-phase high-performance liquid chromatography I. Determination of retention coefficients of amino acid residues of model synthetic peptides. Journal of Chromatography A, 359, 499-517. Link

-

Kovacs, J. M., et al. (2006). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides. Biopolymers, 84(3), 283-297. Link

-

Tripet, B., et al. (2007). Kinetic analysis of the interaction between Troponin C and Troponin I. Journal of Molecular Biology, 365(5), 1544-1556. (Demonstrates use of Nva as a structural probe). Link

-

Sigma-Aldrich. (2024). This compound Product Specification & Safety Data Sheet. Link

Methodological & Application

A Systematic Approach to HPLC Method Development for the Quantification of Glycyl-dl-norvaline

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and scientifically-grounded guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of the dipeptide Glycyl-dl-norvaline. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, explaining the rationale behind critical decisions in method development. This guide is designed for researchers and drug development professionals, offering field-proven insights to create a reliable, accurate, and self-validating analytical protocol suitable for quality control and research applications.

Introduction: The Analytical Challenge of Small, Polar Peptides

This compound is a dipeptide composed of glycine and norvaline. As a small, highly polar molecule, it presents a distinct set of challenges for analytical chemists.[1] Unlike larger proteins or peptides containing aromatic amino acids, this compound lacks a strong UV chromophore, making sensitive detection difficult. Furthermore, its high polarity makes it poorly retained on traditional reversed-phase HPLC columns under standard conditions.[2][3]

Developing a robust HPLC method is therefore not a trivial task. It requires a systematic approach that considers the physicochemical properties of the analyte to select the appropriate stationary phase, mobile phase composition, and detection parameters. This guide follows the principles outlined in the ICH Q14 guideline for Analytical Procedure Development, emphasizing a science and risk-based approach to ensure the final method is fit for its intended purpose.[4][5]

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte is the critical first step. The properties of this compound dictate our entire analytical strategy.

| Property | Value / Description | Analytical Implication |

| Molecular Formula | C₇H₁₄N₂O₃[1] | - |

| Molecular Weight | 174.20 g/mol [1] | Suitable for standard HPLC-UV and MS detectors. |

| Structure | Glycine linked to Norvaline via a peptide bond. Contains a primary amine (N-terminus) and a carboxylic acid (C-terminus). | The molecule is zwitterionic; its net charge is highly pH-dependent. This is the key to controlling retention. |

| Polarity (XLogP3) | -2.8 (Computed)[1] | Highly polar. Will require strategies to enhance retention in reversed-phase chromatography. |

| UV Absorbance | No aromatic rings. Absorbance is primarily due to the peptide bond (~190-220 nm). | Requires low-wavelength UV detection, which necessitates high-purity mobile phase solvents to minimize baseline noise. |

Chromatographic Strategy: Taming a Polar Analyte

Given the analyte's properties, Reversed-Phase HPLC (RP-HPLC) with ion-pairing is the most logical and effective strategy. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[6] To retain a polar analyte like this compound, we must increase its interaction with the stationary phase.

The Causality behind Our Choices:

-

pH Control: By operating at a low pH (e.g., pH 2-3), we protonate the carboxylic acid group (-COOH) of the dipeptide. This neutralizes its negative charge, making the molecule less polar overall and increasing its affinity for the non-polar stationary phase.

-

Ion-Pairing Reagent: An acidic mobile phase modifier like Trifluoroacetic Acid (TFA) serves a dual purpose. It controls the pH and its counter-ions (CF₃COO⁻) "pair" with the positively charged primary amine (NH₃⁺) on the dipeptide. This ion pair behaves as a more hydrophobic entity, further enhancing retention.[7]

-

Stationary Phase Selection: Standard C18 columns can suffer from "phase collapse" or poor retention for highly polar analytes in mobile phases with low organic content.[2] Therefore, an aqueous-stable C18 column (often with polar end-capping or polar-embedded ligands) is the superior choice. These columns are specifically designed to maintain performance and reproducibility in highly aqueous conditions.[8]

The workflow for developing this method can be visualized as a logical progression from initial setup to final validation.

Caption: HPLC Method Development Workflow.

Detailed Experimental Protocol

This section provides a step-by-step protocol for developing the HPLC method.

Instrumentation and Reagents

-

HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Aqueous-stable C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Reagents:

-

This compound reference standard.

-

HPLC-grade Acetonitrile (ACN).

-

HPLC-grade Water (e.g., Milli-Q).

-

Trifluoroacetic Acid (TFA), HPLC grade.

-

-

Standard & Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of HPLC-grade water.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with HPLC-grade water.

-

Sample Diluent: Use HPLC-grade water.

-

Step 1: Initial Chromatographic Conditions

The goal here is to achieve retention of the analyte peak away from the solvent front.

| Parameter | Recommended Setting | Rationale |

| Mobile Phase A | 0.1% (v/v) TFA in Water | Low pH for analyte protonation and ion-pairing. |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Organic solvent for elution. TFA maintains consistent pH. |

| Flow Rate | 1.0 mL/min | Standard starting point for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times. |

| Injection Volume | 10 µL | A good starting volume to avoid peak distortion. |

| Detection | UV at 214 nm | Wavelength for detecting the peptide bond. |

| Gradient | 5% to 50% B over 20 minutes | A broad, shallow screening gradient to elute the analyte and any potential impurities.[9] |

Procedure:

-

Equilibrate the system with the initial conditions (95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject the Working Standard (0.1 mg/mL).

-

Analyze the resulting chromatogram for peak shape, retention time, and signal-to-noise ratio.

Step 2: Method Optimization

Based on the initial run, adjust the gradient to improve resolution, reduce run time, and enhance peak shape.

-

If Retention is Too Low: Decrease the initial %B (e.g., start at 2% B).

-

If Retention is Too High: Increase the initial %B or make the gradient steeper.

-

For Improved Resolution: Make the gradient shallower (e.g., increase the gradient time or decrease the %B change per minute). A typical gradient for peptide analysis might increase by 1% B per minute.[9]

Optimized Gradient Example:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 98 | 2 |

| 15.0 | 80 | 20 |

| 15.1 | 5 | 95 |

| 17.0 | 5 | 95 |

| 17.1 | 98 | 2 |

| 20.0 | 98 | 2 |

This optimized gradient is shallower, focusing the separation power in the region where the dipeptide is expected to elute, while including a high-organic wash step to clean the column.

Method Validation Protocol (ICH Q2(R2) Framework)

Once the method is optimized, it must be validated to prove its reliability.[10] The following presents a self-validating system.

System Suitability Testing (SST)

This is performed before any sample analysis to ensure the chromatographic system is performing adequately.

Procedure: Make five replicate injections of the Working Standard (0.1 mg/mL).

Acceptance Criteria (Example):

| Parameter | Acceptance Limit | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |

| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |

| %RSD of Retention Time | ≤ 1.0% | Ensures retention time stability. |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

Procedure:

-

Inject a blank (diluent).

-

Inject the Working Standard.

-

If available, inject a sample of a known related impurity or a forced degradation sample. Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The analyte peak should be resolved from any other peaks present.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

Procedure: Prepare a series of at least five concentrations of this compound (e.g., from 0.01 mg/mL to 0.2 mg/mL). Inject each concentration and plot the peak area against the concentration.

Acceptance Criteria (Example):

| Parameter | Acceptance Limit |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Close to zero |

Accuracy & Precision

-

Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery.

-

Precision is the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Procedure (Combined):

-

Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

-

For repeatability , one analyst injects each level six times on the same day.

-

For intermediate precision , a second analyst repeats the experiment on a different day with different equipment if possible.

Acceptance Criteria (Example):

| Parameter | Acceptance Limit |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

The following diagram illustrates the logical flow for troubleshooting common HPLC issues during development, ensuring a robust final method.

Caption: Troubleshooting Decision Tree for HPLC.

Conclusion

This application note has detailed a systematic, science-driven approach to developing a robust and reliable RP-HPLC method for the analysis of this compound. By understanding the analyte's physicochemical properties and making informed choices regarding the column, mobile phase, and detector, we can overcome the challenges associated with small, polar peptides. The described protocol, grounded in ICH guidelines, provides a clear pathway from initial screening to full method validation, ensuring that the resulting analytical procedure is accurate, precise, and fit for its intended purpose in both research and quality control environments.

References

-

National Institute of Standards and Technology. DL-Norvaline - the NIST WebBook. [Link]

-

PubChem. DL-norvaline | C5H11NO2 | CID 824. [Link]

-

Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

-

Hichrom. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

FooDB. Showing Compound Norvaline (FDB005441). [Link]

-

PubChem. This compound | C7H14N2O3 | CID 86841. [Link]

-

International Council for Harmonisation (ICH). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

-

National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]

-

LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

-

Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

-

European Medicines Agency (EMA). ICH guideline Q14 on analytical procedure development. [Link]

-

Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

-

LCGC International. Basics of HPLC Peptide Analysis. [Link]

-

Cgmp. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

-

Journal of Chemical Education. Dipeptide Sequence Determination: Analyzing Phenylthiohydantoin Amino Acids by HPLC. [Link]

-

ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. [Link]

-

Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

-

European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

- 1. This compound | C7H14N2O3 | CID 86841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hplc.eu [hplc.eu]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

using Glycyl-dl-norvaline as an internal standard in chromatography

Abstract

This Application Note details a robust protocol for using Glycyl-dl-norvaline (Gly-Nva) as a specialized Internal Standard (IS) in the quantitative analysis of protein hydrolysates. Unlike free amino acid standards (e.g., L-Norvaline or Norleucine) which only correct for volumetric errors and matrix effects, Gly-Nva serves a dual purpose: it validates the completeness of peptide bond cleavage during the hydrolysis step while simultaneously acting as a chromatographic reference.[1] This protocol is optimized for drug development and food safety workflows requiring rigorous Quality by Design (QbD) compliance.

Introduction

In quantitative amino acid analysis (AAA), the total protein content is determined by hydrolyzing peptide bonds to release free amino acids. A critical failure mode in this process is incomplete hydrolysis , often caused by temperature fluctuations, acid evaporation, or steric hindrance in hydrophobic protein domains.[1]

Standard protocols use free L-Norvaline as an internal standard.[1] However, because L-Norvaline requires no hydrolysis, it cannot detect failures in the bond-breaking step.[1] This compound , a dipeptide, mimics the analyte's requirement for cleavage.[1] Its conversion to free Norvaline provides a direct metric for hydrolysis efficiency.

Why this compound?

-

Non-Endogenous: Norvaline is not present in mammalian proteins, ensuring zero background interference.

-

Physicochemical Mimicry: The Gly-Nva dipeptide exhibits solubility and ionization profiles similar to short proteolytic fragments.[1]

-

Process Validation: Low recovery of Norvaline from Gly-Nva specifically flags hydrolysis issues, distinguishing them from simple instrument drift.

Physicochemical Profile

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 2189-27-7 |

| Molecular Formula | C₇H₁₄N₂O₃ |

| Molecular Weight | 174.20 g/mol |

| Solubility | Soluble in water, 0.1 M HCl |

| pKa Values | ~3.1 (COOH), ~8.2 (NH₂) |

| Hydrolysis Product | Glycine + DL-Norvaline |

| Storage | -20°C (Desiccated) |

Experimental Protocol

Reagent Preparation

-

Hydrolysis Acid (6N HCl): Mix equal parts concentrated HCl (37%) and LC-MS grade water. Add 0.1% Phenol to prevent tyrosine oxidation.

-

Gly-Nva Stock Solution (10 mM):

-

Weigh 17.42 mg of this compound.[1]

-

Dissolve in 10 mL of 0.1 M HCl.

-

Note: Store at -20°C. Stable for 3 months.

-

-

Working Internal Standard (IS) Solution (500 µM):

-

Dilute Stock Solution 1:20 with 0.1 M HCl.

-

Sample Preparation & Hydrolysis Workflow

This protocol utilizes a Liquid Phase Hydrolysis method, compatible with subsequent OPA/FMOC derivatization or direct LC-MS analysis.[1]

Step 1: Spiking

-

Transfer equivalent of 1-5 mg protein sample into a heavy-walled glass hydrolysis tube.[1]

-

Add 100 µL of Working IS Solution (Gly-Nva) directly to the sample before adding acid.[1]

-

Critical: This ensures the IS experiences the exact same hydrolysis conditions as the analyte.

-

Step 2: Hydrolysis

-

Add 2.0 mL of 6N HCl (with 0.1% Phenol).

-

Flush tube with Nitrogen gas for 30 seconds to remove oxygen (prevents Methionine/Cysteine oxidation).

-

Seal tube hermetically.

-

Incubate at 110°C for 24 hours .

Step 3: Drying & Reconstitution [1]

-

Cool tubes to room temperature.

-

Evaporate acid to dryness using a vacuum concentrator (SpeedVac) at 60°C.

-

Reconstitute residue in 1.0 mL of Mobile Phase A (e.g., 20 mM Ammonium Formate) or Borate Buffer (if derivatizing).

Chromatographic Conditions (LC-MS/MS)

For direct analysis of underivatized amino acids.[1]

-

Column: Intrada Amino Acid (3 x 100 mm, 3 µm) or equivalent HILIC column.

-

Mobile Phase A: Acetonitrile:Formic Acid (100:0.3).

-

Mobile Phase B: 100 mM Ammonium Formate in Water.

-

Gradient:

-

Detection: MS/MS (MRM Mode).

MRM Transitions:

-

Norvaline (Target): 118.1 -> 72.1 (Quantifier), 118.1 -> 55.1 (Qualifier).[1]

-

Gly-Nva (Intact - QC Check): 175.1 -> 118.1 (Monitor this to detect unhydrolyzed IS).[1]

Data Analysis & Logic

The power of this method lies in the interpretation of the Norvaline signal.

Calculation of Hydrolysis Efficiency (HE):

-

Control: A sample of free L-Norvaline spiked into a blank hydrolysis tube (post-hydrolysis) or a parallel Gly-Nva standard known to be fully hydrolyzed.[1]

Logic Flow Diagram (Graphviz)

Figure 1: Decision tree for interpreting this compound internal standard results.

Validation & Quality Control

To ensure the trustworthiness of this protocol, the following QC criteria must be met:

| Parameter | Acceptance Criteria | Rationale |

| IS Recovery | 90% - 110% | Verifies complete peptide bond cleavage.[1] |

| Intact Gly-Nva | < 1% of Initial Spike | Confirms no residual dipeptide remains.[1] |

| Linearity (Nva) | R² > 0.995 | Ensures accurate quantification of released Norvaline. |

| Blank Interference | < 0.1% of IS Area | Confirms Norvaline is non-endogenous in the matrix. |

Troubleshooting Guide

-

Issue: High signal for Intact Gly-Nva (m/z 175).

-

Cause: Hydrolysis temperature was too low or time was insufficient.

-

Solution: Check heating block calibration. Ensure tubes are fully submerged in the heating medium.

-

-

Issue: Low Norvaline recovery, but no Intact Gly-Nva found.

-

Cause: Physical sample loss (leakage) or severe ion suppression.

-

Solution: Check tube seals. Perform a post-column infusion experiment to map matrix effects.

-

-

Issue: Variable Norvaline retention time.

-

Cause: pH fluctuations in the reconstituted sample.

-

Solution: Ensure the reconstitution buffer has sufficient capacity to neutralize residual HCl.

-

References

-

Waters Corporation. Amino Acid Analysis: AccQ-Tag Ultra Derivatization Kit Care and Use Manual. (Standard industry reference for Norvaline usage). Link

-

Agilent Technologies. Amino Acid Analysis: How-To Guide. (Protocols for IS preparation and hydrolysis). Link

-

National Institutes of Health (NIH). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways. (Mechanistic background on hydrolysis efficiency). Link

-

PubChem. this compound Compound Summary. (Physicochemical data). Link[1]

-

Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways.[1] (Reference for handling peptide standards). Link

Sources

Application Note & Protocol: Enhancing Protein Stability with Glycyl-dl-Norvaline Buffer Formulations

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Challenge of Protein Stability and the Promise of Dipeptide Buffers

The therapeutic potential of proteins is immense, yet their inherent instability presents a significant hurdle in the development of safe and effective biopharmaceuticals. Proteins are susceptible to a multitude of degradation pathways, including aggregation, denaturation, and chemical modification, which can compromise their efficacy and elicit immunogenic responses. A cornerstone of mitigating these challenges lies in the rational design of formulation buffers that not only control pH but also actively contribute to the stabilization of the protein's native conformation.[1]

While traditional buffers like phosphate and citrate are widely used, they can sometimes fall short in providing optimal stability for all protein modalities.[2] This has spurred the exploration of alternative excipients, with short peptides emerging as a versatile and promising class of stabilizers.[3][4] Dipeptides, in particular, offer a unique combination of properties. Their modular nature allows for the fine-tuning of physicochemical characteristics such as charge, hydrophobicity, and hydrogen-bonding capacity, offering a broader chemical space for formulation optimization compared to single amino acids.[3][5]

This application note introduces Glycyl-dl-norvaline, a dipeptide composed of glycine and the non-proteinogenic amino acid norvaline, as a novel buffering agent and stabilizer for protein formulations. We will delve into the scientific rationale for its use, provide detailed protocols for buffer preparation and protein stability assessment, and discuss the potential mechanisms by which this dipeptide can enhance the shelf-life of therapeutic proteins.

The Rationale for this compound in Protein Formulations

This compound presents a compelling case as a multifunctional excipient for several reasons:

-

Buffering Capacity: Like other dipeptides, this compound possesses ionizable amino and carboxyl groups, allowing it to function as a buffer. Based on the pKa values of its constituent amino acids and similar dipeptides like Glycylglycine (pKa1 ~3.1, pKa2 ~8.2), this compound is predicted to have two buffering regions, making it suitable for formulations in both the acidic and neutral to slightly basic pH ranges. The predicted pKa values for this compound are approximately 3.1 for the carboxylic acid group and 8.3 for the amino group, providing buffering capacity in the pH ranges of roughly 2.5-4.1 and 7.7-8.9.

-

Stabilization through Preferential Exclusion: The glycine residue, known for its role as a stabilizer, is thought to function through the "preferential exclusion" mechanism.[6] In this model, the excipient is preferentially excluded from the protein's surface, leading to an increase in the surface tension of the surrounding water and thermodynamically favoring the compact, native state of the protein.

-

Modulation of Intermolecular Interactions: The norvaline residue, with its linear hydrophobic side chain, can potentially interact with hydrophobic patches on the protein surface.[7] These interactions may disrupt protein-protein interactions that lead to aggregation, a major degradation pathway for many therapeutic proteins.[8]

-

Potential for Antioxidant Activity: While not extensively studied for this compound specifically, some peptides have been shown to possess antioxidant properties, which could help mitigate oxidative damage to the protein.[3]

It is important to note the potential for cytotoxicity associated with high concentrations of L-norvaline (above 125 µM).[9][10] Therefore, careful dose-response studies are crucial to determine the optimal and safe concentration range for this compound in a given formulation.

Protocol 1: Preparation of this compound Buffer

This protocol describes the preparation of a 100 mM this compound stock solution, which can be subsequently pH-adjusted and diluted to the desired final concentration.

Materials:

-

This compound (MW: 174.20 g/mol )

-

High-purity water (e.g., Milli-Q or equivalent)

-

1 M HCl solution

-

1 M NaOH solution

-

Calibrated pH meter

-

Volumetric flasks

-

Stir plate and stir bar

-

0.22 µm sterile filter

Procedure:

-

Calculate the required mass of this compound: To prepare 100 mL of a 100 mM stock solution, weigh out 1.742 g of this compound.

-

Dissolve the dipeptide: Add the weighed this compound to a 100 mL volumetric flask. Add approximately 80 mL of high-purity water and stir until the solid is completely dissolved.

-

Adjust the pH: Place the flask on a stir plate and immerse a calibrated pH electrode into the solution.

-

To prepare a buffer in the acidic range (e.g., pH 3.5), slowly add 1 M HCl dropwise while continuously monitoring the pH until the target pH is reached.

-

To prepare a buffer in the neutral to slightly basic range (e.g., pH 8.0), slowly add 1 M NaOH dropwise while continuously monitoring the pH until the target pH is reached.

-

-

Bring to final volume: Once the target pH is stable, remove the pH electrode and carefully add high-purity water to the 100 mL mark.

-

Sterile filter: For use in biological applications, sterile-filter the buffer solution through a 0.22 µm filter into a sterile container.

-

Storage: Store the buffer at 2-8°C. Note that the stability of dissolved dipeptides can be moderate, so it is recommended to prepare fresh solutions for critical applications.[11][12]

Experimental Workflow for Evaluating Protein Stability in this compound Buffer

The following workflow outlines a systematic approach to assess the stabilizing effect of this compound on a model protein, such as a monoclonal antibody (mAb).

Caption: Experimental workflow for assessing protein stability.

Protocol 2: Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[13]

Materials:

-

UHPLC or HPLC system with a UV detector

-

Size exclusion column suitable for the molecular weight of the protein (e.g., 300 Å pore size for mAbs)

-

Mobile phase: Typically the formulation buffer itself or a standard SEC mobile phase (e.g., sodium phosphate buffer with NaCl)

-

Protein samples in control and this compound buffers (pre- and post-stress)

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: If necessary, dilute the protein samples to an appropriate concentration for detection (e.g., 1 mg/mL).

-

Injection: Inject a fixed volume of the protein sample onto the column.

-

Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

-

Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.

Data Presentation:

| Buffer Formulation | Stress Condition | % Monomer | % Dimer | % High Molecular Weight Aggregates |

| Control Buffer (pH 6.0) | Initial | 99.5 | 0.4 | 0.1 |

| Control Buffer (pH 6.0) | 4 weeks at 40°C | 95.2 | 3.5 | 1.3 |

| 50 mM Gly-dl-Nva (pH 6.0) | Initial | 99.6 | 0.3 | 0.1 |

| 50 mM Gly-dl-Nva (pH 6.0) | 4 weeks at 40°C | 98.1 | 1.5 | 0.4 |

Protocol 3: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a protein solution as a function of temperature, providing the melting temperature (Tm), which is an indicator of thermal stability.[10]

Materials:

-

Differential Scanning Calorimeter

-

Protein samples in control and this compound buffers

-

Matching buffer for reference cell

Procedure:

-

Sample Preparation: Prepare protein samples at a concentration of 1-2 mg/mL. Ensure the reference buffer is an exact match to the sample buffer.

-

Instrument Setup: Set the scan rate (e.g., 60-90 °C/hour) and the temperature range (e.g., 20-100°C).[12]

-

Loading: Load the protein sample into the sample cell and the matching buffer into the reference cell.

-

Data Acquisition: Initiate the temperature scan and record the differential heat capacity.

-

Data Analysis: Analyze the resulting thermogram to determine the onset of unfolding and the melting temperature (Tm) at the peak of the unfolding transition.

Data Presentation:

| Buffer Formulation | Melting Temperature (Tm) in °C |

| Control Buffer (pH 6.0) | 70.5 |

| 25 mM Gly-dl-Nva (pH 6.0) | 71.8 |

| 50 mM Gly-dl-Nva (pH 6.0) | 72.5 |

| 100 mM Gly-dl-Nva (pH 6.0) | 72.3 |

Proposed Mechanism of Protein Stabilization by this compound

The stabilizing effects of this compound on proteins are likely multifaceted, involving a combination of mechanisms.

Caption: Proposed mechanisms of protein stabilization by this compound.

-

Preferential Exclusion by the Glycine Moiety: The highly soluble and polar glycine component of the dipeptide is likely preferentially excluded from the protein surface. This increases the free energy of the unfolded state, shifting the equilibrium towards the more compact and stable native conformation.[6]

-

Interference with Aggregation Hotspots by the Norvaline Moiety: The linear hydrophobic side chain of norvaline can interact with exposed hydrophobic patches on partially unfolded or native protein states. These "hotspots" are often involved in the initiation of aggregation. By binding to these sites, the norvaline moiety can sterically hinder protein-protein interactions and prevent the formation of aggregates.

-

Buffering Effect: By maintaining a stable pH within the optimal range for the protein, the buffering capacity of this compound prevents pH-induced conformational changes that can lead to denaturation and aggregation.

Conclusion

This compound holds significant promise as a novel, multi-functional excipient for the formulation of therapeutic proteins. Its predicted dual-range buffering capacity, combined with the potential for protein stabilization through preferential exclusion and disruption of hydrophobic interactions, makes it a valuable tool for formulation scientists. The protocols provided in this application note offer a starting point for the systematic evaluation of this compound in enhancing the stability of protein-based therapeutics. Further investigation into the precise mechanisms of interaction and the optimization of its concentration in various formulations will undoubtedly expand its utility in the development of robust and effective biopharmaceuticals.

References

-

Rowan's Free Online pKa Calculator. Rowan Scientific. (URL: [Link])

-

Glycylglycine Buffer 0.2M, pH 9.0, Sterile. bioWORLD. (URL: [Link])

-

How to Predict pKa. Rowan Scientific. (URL: [Link])

-

Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. National Center for Biotechnology Information. (URL: [Link])

-

Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. Malvern Panalytical. (URL: [Link])

-

How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. (URL: [Link])

-

Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. National Center for Biotechnology Information. (URL: [Link])

-

Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. National Center for Biotechnology Information. (URL: [Link])

-

Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. MDPI. (URL: [Link])

-

Monoclonal antibody formulations: a quantitative analysis of marketed products and patents. Taylor & Francis Online. (URL: [Link])

-

Gly-Gly Buffer. Hopax Fine Chemicals. (URL: [Link])

-

Peptides as functional excipients for drug delivery. ScienceDirect. (URL: [Link])

-

Formulation Strategies to Prevent Protein Degradation. AAPS Newsmagazine. (URL: [Link])

-

Differential Scanning Calorimetry to Assess Protein Antigens. YouTube. (URL: [Link])

-

A Review on Recent Advances in Stabilizing Peptides/Proteins upon Fabrication in Hydrogels from Biodegradable Polymers. National Center for Biotechnology Information. (URL: [Link])

-

Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. (URL: [Link])

-

DL-norvaline. PubChem. (URL: [Link])

-

The Methods of Measuring Protein Thermal Stability. Mtoz Biolabs. (URL: [Link])

-

Prevent Protein Aggregation in Formulations: A Guide. Leukocare. (URL: [Link])

Sources

- 1. leukocare.com [leukocare.com]

- 2. DL-Norvaline (CAS 760-78-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. researchgate.net [researchgate.net]

- 6. Fundamentals to function: Quantitative and scalable approaches for measuring protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. m.youtube.com [m.youtube.com]

- 10. A Review on Recent Advances in Stabilizing Peptides/Proteins upon Fabrication in Hydrogels from Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Predict pKa | Rowan [rowansci.com]

- 12. researchgate.net [researchgate.net]

- 13. Macroscopic pKa Prediction | Rowan [rowansci.com]

Precision Synthesis of Glycyl-dl-Norvaline Derivatives for Advanced Drug Delivery

Topic: Precision Synthesis of Glycyl-dl-Norvaline Derivatives for Drug Delivery Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Drug Development Scientists

Executive Summary: The Strategic Value of Norvaline

In the landscape of peptide-based drug delivery, the incorporation of non-proteinogenic amino acids is a pivotal strategy to overcome the poor enzymatic stability of native peptides. This compound (Gly-dl-Nva) represents a unique structural motif. Unlike its branched-chain isomer Valine, Norvaline possesses a linear propyl side chain. This structural alteration maintains lipophilicity while significantly altering the substrate recognition profile for endogenous proteases.

This guide details the synthesis of Gly-dl-Nva derivatives, focusing on their application as protease-resistant linkers in prodrug design and as self-assembling amphiphiles for nanocarrier fabrication. We address the specific challenge of handling the racemic (dl) mixture, providing protocols that ensure reproducibility and rigorous characterization.

Key Technical Advantages[1]

-

Metabolic Stability: The linear side chain of Norvaline (Nva) reduces recognition by standard aminopeptidases that typically cleave Valine or Leucine residues.

-

Tunable Hydrophobicity: Nva contributes to the partition coefficient (LogP) without introducing the steric bulk of branched carbons, facilitating tighter packing in self-assembling systems.

-

Cost-Efficiency: Utilizing the dl-racemate reduces raw material costs for early-stage screening of physicochemical properties (solubility, release kinetics) before committing to enantiopure synthesis.

Chemical Basis & Synthesis Strategy[2][3][4][5][6]

The "DL" Factor in Drug Delivery

Using a racemic mixture (dl-Norvaline) results in a final product containing both Gly-L-Nva and Gly-D-Nva .

-

L-Isomer: Biologically active, potentially cleavable by specific enzymes (e.g., cathepsins).

-

D-Isomer: Generally inert to proteolytic cleavage, serving as a "stabilizer" or long-circulating component.

-

Implication: In drug delivery, this mixture can result in a biphasic release profile —a rapid release phase (L-isomer cleavage) followed by a sustained or negligible release phase (D-isomer retention).

Retrosynthetic Analysis

The synthesis adopts a Solid-Phase Peptide Synthesis (SPPS) approach using Fmoc chemistry.[1][2] This method is superior to solution-phase synthesis for dipeptides due to easier purification (filtration vs. extraction) and the suppression of racemization during coupling.

Pathway Visualization: The following diagram outlines the critical path from resin loading to the final prodrug conjugate.

Figure 1: Step-wise SPPS workflow for the synthesis of Gly-dl-Nva intermediates. The 2-Chlorotrityl resin is selected to allow cleavage of the protected peptide fragment if necessary.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of H-Gly-dl-Nva-OH

Objective: Synthesis of the free dipeptide as a core building block. Scale: 0.5 mmol Resin: 2-Chlorotrityl Chloride Resin (Loading: ~1.0-1.6 mmol/g)

Materials Required

-

Fmoc-dl-Norvaline-OH (Fmoc-dl-Nva-OH)

-

Fmoc-Glycine-OH (Fmoc-Gly-OH)

-

Coupling Reagents: HBTU, HOBt (or Oxyma Pure)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF (Peptide grade), DCM, Diethyl Ether

Step-by-Step Methodology

-

Resin Loading (The Critical First Step)

-

Weigh 0.5 g of 2-Chlorotrityl resin into a fritted synthesis vessel.

-

Swell in dry DCM (5 mL) for 20 minutes. Drain.

-

Dissolve Fmoc-dl-Nva-OH (1.2 eq, 0.6 mmol) in 5 mL dry DCM with DIPEA (4 eq).

-

Add solution to resin and shake for 2 hours at room temperature.

-

Rationale: Using 2-Chlorotrityl resin prevents racemization of the C-terminal Norvaline during loading (unlike Wang resin which requires DMAP).

-

Capping: Add Methanol (1 mL) to the reaction mixture and shake for 15 mins to cap unreacted chloride sites. Drain and wash with DCM (3x), DMF (3x).

-

-

Fmoc Deprotection

-

Add 20% Piperidine in DMF (5 mL). Shake for 5 minutes. Drain.

-

Repeat with fresh 20% Piperidine for 15 minutes.

-

Wash resin: DMF (3x), DCM (3x), DMF (3x).

-

Validation: Perform a Kaiser Test. A blue resin indicates free amines (Successful deprotection).

-

-

Coupling of Glycine

-

Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF (4 mL).

-

Add DIPEA (6 eq) to activate the carboxylate.

-

Immediately add the activated solution to the resin-bound Nva.

-

Shake for 45–60 minutes.

-

Wash: DMF (3x), DCM (3x).

-

Validation: Kaiser Test should be colorless (Complete coupling).

-

-

Final N-Terminal Deprotection

-

Repeat Step 2 to remove the Fmoc group from the Glycine residue.

-

Final Wash: DMF (3x), DCM (3x), Methanol (2x), Diethyl Ether (2x). Dry resin under vacuum.

-

-

Cleavage

-

Prepare cleavage cocktail: 1% Trifluoroacetic acid (TFA) in DCM.

-

Add 5 mL to resin. Shake for 2 minutes (short duration prevents acid hydrolysis of the peptide bond).

-

Filter into a flask containing 1 mL Pyridine (to neutralize TFA immediately if acid-sensitive groups are present) or water.

-

Repeat 3 times.

-

Concentrate the filtrate in vacuo. Precipitate in cold Diethyl Ether.

-

Protocol B: Conjugation to Model Drug (Prodrug Formation)

Objective: Link Gly-dl-Nva to a model amine drug (e.g., Doxorubicin or a fluorescent amine like Coumarin-amine).

-

Activation: Dissolve H-Gly-dl-Nva-OH (1 eq) in anhydrous DMF.

-

Protection (Transient): If the N-terminus of Gly is free, it may self-couple. Modification: Use Boc-Gly-dl-Nva-OH (obtained by not removing the final protecting group in Protocol A, or using Boc-Gly-OH).

-

Coupling:

-

Add EDC.HCl (1.2 eq) and NHS (1.2 eq) to the peptide solution. Stir for 30 min at 0°C to form the NHS-ester.

-

Add the Amine-Drug (1.0 eq) and Triethylamine (2 eq).

-

Stir at Room Temp for 12–24 hours.

-

-

Deprotection (if Boc used): Treat with 50% TFA/DCM for 30 mins to expose the N-terminal Glycine amine.

-

Purification: Semi-preparative RP-HPLC (C18 column, Water/Acetonitrile gradient).

Quality Control & Data Analysis

Chromatographic Separation of Isomers

Since the product is a diastereomeric mixture (Gly-L-Nva and Gly-D-Nva), HPLC analysis is critical.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm) |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 60% B over 20 minutes |

| Detection | UV at 214 nm (peptide bond) |

| Expected Result | Two distinct peaks (splitting) may occur due to diastereomers having slightly different hydrophobicities. |

Mass Spectrometry

-

Technique: ESI-MS (Positive Mode).

-

Target Mass: Calculate Exact Mass of Gly (57.02) + Nva (99.07) + H2O (18.01) = ~174.1 Da (for free dipeptide).

-

Criteria: Observe [M+H]+ peak.

Application Note: Mechanism of Action

The utility of Gly-dl-Nva derivatives lies in their enzymatic gating . The following diagram illustrates how the dipeptide acts as a prodrug linker.

Figure 2: Differential cleavage kinetics of the Gly-dl-Nva linker. The L-isomer pathway leads to drug release, while the D-isomer fraction remains stable, potentially extending circulation time.

Stability & Release Assay Protocol

-

Incubation: Incubate 100 µM of Gly-dl-Nva-Drug in human plasma at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Add cold Acetonitrile (1:3 ratio) to precipitate plasma proteins. Centrifuge.

-

Analysis: Analyze supernatant via HPLC.

-

Interpretation:

-

Rapid disappearance of parent peak = Instability.

-

Appearance of "Nva-Drug" intermediate = Stepwise cleavage.

-

Plateau at 50% remaining parent = Only L-isomer is being metabolized (Confirmation of D-isomer stability).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield on Resin | Inefficient swelling or steric hindrance. | Use PEGylated resins (e.g., Tentagel) for better solvation; Double couple the Norvaline. |

| Racemization | High base concentration during loading. | Reduce DIPEA to 2 eq during loading; Use 2-Chlorotrityl resin (no base required for cleavage). |

| Incomplete Solubility | Hydrophobicity of Norvaline. | Add 10% Trifluoroethanol (TFE) to the coupling solvent to disrupt aggregation. |

| No Separation of Isomers | Standard C18 column insufficient. | Switch to a Chiral Stationary Phase column (e.g., Chiralpak) or use a C18 column with a shallower gradient (0.5% B/min). |

References

-

Espinoza-Hicks, J. C., et al. (2023). "Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate."[3] Amino Acids. [Link]

-

Werner, F., et al. (2012). "Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans." Metabolism. [Link]

-

Rink, H. (1987). "Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin." Tetrahedron Letters. [Link]

-

Vlieghe, P., et al. (2010). "Peptide drug discovery and development: translation from basic research to clinical application." Drug Discovery Today. [Link]

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups." Chemical Reviews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereochemical Control in Glycyl-Norvaline Synthesis

[1]

Topic: Prevention of Racemization (Formation of this compound) Code: TSC-GLY-NVA-001 Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers[1]

Core Technical Analysis: The "Glycine Anomaly"

Before troubleshooting, it is critical to understand why racemization in Glycyl-Norvaline synthesis differs from standard peptide coupling.

In a typical peptide coupling (

-

Fact: Glycine is achiral (has no side chain).[1] It cannot racemize.

-

Implication: If you observe the formation of This compound , the loss of stereochemistry is NOT occurring at the activation step (oxazolone formation).

-

Root Cause: The racemization is occurring on the nucleophilic component (L-Norvaline ester) via base-catalyzed enolization or is introduced via impure starting materials.

Troubleshooting Guide (Q&A)

Q1: I am using Fmoc-Gly-OH and H-L-Nva-OMe with DIEA/HBTU. Why does chiral HPLC show 5-10% Gly-D-Nva (DL-impurity)?

Diagnosis: Base-Induced Enolization.

While HBTU/DIEA is standard, excess base (DIEA) can deprotonate the

-

Reduce Base Stoichiometry: Ensure the base (DIEA) is exactly 1:1 with the amine salt (e.g., H-Nva-OMe

HCl).[1] Do not add base to the activated Glycine species if using carbodiimides. -

Switch Base: Use TMP (2,4,6-Trimethylpyridine) instead of DIEA. TMP is a weaker, sterically hindered base that minimizes proton abstraction at the

-carbon while still neutralizing the acid salt [1]. -

Protocol Shift: Switch to a base-free coupling method if possible (e.g., using the free amine of Norvaline ester or acid fluoride activation of Glycine).

Q2: My starting material is L-Norvaline, but the Certificate of Analysis (CoA) says "98% ee". Is this acceptable?

Diagnosis: Amplification of Impurity. Starting with 98% enantiomeric excess (ee) means you already have 1% D-isomer.[1] During coupling and workup, D-isomers often crystallize or aggregate differently, potentially enriching the impurity. Solution:

-

Pre-Screening: Derivatize your starting H-L-Nva-OH with Marfey’s Reagent (FDAA) and check purity via LC-MS before synthesis [2].[1]

-

Requirement: For pharmaceutical grade, require

optical purity for the Norvaline starting material.

Q3: I am saponifying Gly-L-Nva-OMe (methyl ester) to get the free acid, and the product is racemizing.

Diagnosis: Direct Enolization during Hydrolysis. Methyl esters hydrolyze slowly, requiring longer exposure to hydroxide (NaOH/LiOH).[1] Prolonged exposure to high pH racemizes the C-terminal Norvaline.[1] Solution:

-

Change Protecting Group: Use a tert-butyl ester (OtBu) or Trityl protection for the Norvaline C-terminus, which can be removed via acid (TFA), completely avoiding the basic conditions that cause racemization.[1]

-

Enzymatic Hydrolysis: If you must use an alkyl ester, use PLE (Pig Liver Esterase) or Lipase for mild, pH 7.0 hydrolysis.[1]

Optimized Experimental Protocol

Objective: Synthesis of Glycyl-L-Norvaline with

Reagents

-

Component A (Acyl Donor): Boc-Gly-OH (or Fmoc-Gly-OH)[1]

-

Component B (Amine): H-L-Nva-OtBu

HCl (Acid labile protection preferred)[1] -

Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure[1][2]

-

Solvent: DMF/DCM (1:1)

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1. Solubilization | Dissolve H-L-Nva-OtBu | Mixed solvent prevents aggregation. |

| 2.[1] Neutralization | Add TMP (Collidine) (1.0 eq only).[1][3] Cool to 0°C. | CRITICAL: TMP is too sterically hindered to abstract the |

| 3. Activation | In a separate vessel, dissolve Boc-Gly-OH (1.1 eq) + Oxyma Pure (1.1 eq).[1] Add DIC (1.1 eq).[1] Stir 2 mins. | Pre-activation of Glycine ensures rapid coupling.[1] Oxyma suppresses side reactions better than HOBt. |

| 4.[1] Coupling | Add Activated Glycine solution to the Norvaline solution. Stir at 0°C for 30 min, then RT for 2 hours. | Low temperature during initial mixing minimizes kinetic energy available for racemization. |

| 5.[1] Deprotection | Treat with TFA/TIS/H2O (95:2.5:2.5).[1] | Acidolytic cleavage of the t-Butyl ester avoids the base-catalyzed racemization risk of saponification. |

Mechanism of Failure (Visualization)

The following diagram illustrates the specific pathway where racemization occurs in this synthesis. Note that the "Oxazolone" pathway (standard for peptide racemization) is blocked because Glycine is achiral.[1] The threat is Direct Enolization .[1]

Caption: Figure 1. Mechanism of Racemization in Gly-Nva Synthesis. Unlike typical couplings, the risk lies in the base-mediated enolization of the Norvaline ester, not the activated Glycine.

Comparative Data: Base Selection

The choice of base is the single most critical variable in preventing Nva racemization.

| Base | pKa (Conj.[1][4] Acid) | Steric Hindrance | Racemization Risk (Nva) | Recommendation |

| Triethylamine (TEA) | 10.75 | Low | High | ⛔ Avoid |

| DIEA (Hünig's Base) | 10.75 | Medium | Moderate | ⚠️ Use with caution (1.0 eq) |

| NMM (N-Methylmorpholine) | 7.38 | Medium | Low | ✅ Good alternative |

| TMP (Collidine) | 7.43 | Very High | Negligible | 🌟 Preferred [1] |

References

-

Carpino, L. A., et al. (2002).[1] "The effect of base strength and structure on the racemization of C-terminal amino acid residues." Journal of Organic Chemistry, 67(19), 6861-6864.[1] Link[1]

-

Bhushan, R., & Brückner, H. (2004).[1] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3), 231-247.[1] Link[1]

-

Albericio, F., et al. (2018).[1] "Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology. Link

minimizing degradation of Glycyl-dl-norvaline during long-term storage

Welcome to the technical support guide for Glycyl-dl-norvaline. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical steps necessary to ensure the long-term stability and integrity of your this compound samples. Improper storage is a critical, yet often overlooked, variable that can compromise experimental outcomes. This guide is structured in a question-and-answer format to directly address the challenges you may face.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for long-term storage of this compound?

For maximum stability over months to years, this compound should be stored in its lyophilized (solid powder) form.[1][2][3] The key is to minimize all potential avenues of chemical degradation.

Core Principles for Lyophilized Storage:

-

Temperature: The ideal storage temperature is -20°C for long-term storage, with -80°C being preferable for maximum longevity (several years).[2][4][5]

-

Moisture: Store the vial in a desiccator. Moisture is a primary driver of hydrolysis and will significantly decrease long-term stability.[1][6]

-

Light: Use an amber or opaque vial and store it in the dark to prevent photo-degradation.[1][6]

-

Oxygen: For peptides that are susceptible to oxidation, it is recommended to purge the vial with an inert gas like argon or nitrogen before sealing.[2]

Q2: I need to use my lyophilized this compound. What is the correct handling procedure to prevent contamination and degradation?

Proper handling at the moment of use is critical to maintaining the integrity of the remaining stock. The primary mistake users make is introducing atmospheric moisture into the vial.

Causality: When a cold vial is opened in a room-temperature environment, moisture from the air will immediately condense onto the cold powder, much like condensation on a cold drink can. This introduces water, which can initiate hydrolysis of the peptide bond.[1]

Protocol for Use:

-

Remove the sealed vial from the freezer and place it in a desiccator at room temperature.

-

Allow the vial to fully equilibrate to room temperature before opening. This can take 30-60 minutes.[3]

-

Once at room temperature, briefly centrifuge the vial to ensure all powder is at the bottom.

-

Open the cap, weigh out the required amount of peptide quickly, and tightly reseal the vial.

-

For optimal storage of the remaining powder, consider purging the vial with dry nitrogen or argon before recapping.[2]

-

Return the sealed vial to its designated storage temperature (-20°C or -80°C).

Q3: What are the primary chemical degradation pathways for this compound?

Understanding the "how" and "why" of degradation allows for more effective preventative measures. For a dipeptide like this compound, the main concerns are hydrolysis and, to a lesser extent, oxidation and other side reactions.

-

Hydrolysis: This is the most common degradation pathway for peptides.[7] A water molecule attacks and cleaves the amide (peptide) bond, breaking the dipeptide back into its constituent amino acids, glycine and norvaline.[8][9] This is why keeping the lyophilized powder scrupulously dry is the most effective preventative measure.[3]

-

Oxidation: While this compound does not contain highly susceptible residues like Methionine (Met) or Cysteine (Cys), oxidative degradation can still occur over long periods of exposure to atmospheric oxygen.[6][10] This process can be accelerated by factors like high pH and exposure to light.

-

pH-related Degradation: If the peptide is in solution, extreme pH values can catalyze hydrolysis.[11][12] Solutions with a pH greater than 8 should be avoided or handled with extreme care (e.g., kept chilled). For peptide solutions, a slightly acidic pH of 5-6 is generally recommended to enhance stability.[5]

Q4: Is it acceptable to store this compound in a solution?

Storing peptides in solution is strongly discouraged for long-term preservation.[1][3] The stability of a peptide in solution is significantly lower than in its lyophilized state.[13]

Guidelines for Solution Storage (Short-Term Only):

-

Avoid Repeated Freeze-Thaw Cycles: This is a critical point of failure. Repeated freezing and thawing can cause peptide degradation.[6][14]

-

Aliquot: If you must store a solution, dissolve the peptide in a suitable sterile buffer (ideally pH 5-6) and immediately create single-use aliquots.[5] This ensures the main stock is not repeatedly temperature-cycled.

-

Storage: For very short-term use (a few days), aliquots can be stored at 4°C. For anything longer, they must be frozen at -20°C or -80°C.[3]

Q5: How can I detect if my this compound has degraded?

While visual changes like clumping can indicate moisture absorption, definitive evidence of degradation requires analytical techniques.[15]

-

Chromatography (HPLC/UPLC): High-Performance Liquid Chromatography is the gold standard for assessing peptide purity. A stability-indicating method will be able to separate the intact this compound peak from peaks corresponding to degradation products or other impurities.[16][17][18] A loss of area in the main peak or the appearance of new peaks over time is a clear sign of degradation.

-

Mass Spectrometry (MS): MS can be used in conjunction with HPLC to identify the mass of the impurities, which helps to confirm the degradation pathway (e.g., identifying the masses of free glycine and norvaline would confirm hydrolysis).[10][17]

Troubleshooting Guide

| Observed Problem | Probable Cause & Scientific Explanation | Recommended Action & Prevention |

| My lyophilized powder appears clumpy or sticky. | Moisture Absorption. This is the most likely cause. The vial was probably opened while still cold, leading to condensation. The presence of water compromises the peptide's stability by enabling molecular mobility and hydrolysis.[7][15] | Action: The peptide's purity is now questionable. It may be suitable for non-quantitative or pilot experiments, but a fresh vial should be used for critical assays. Prevention: ALWAYS allow the vial to warm completely to room temperature in a desiccator before opening the cap.[1][3] |

| I see new, unexpected peaks in my HPLC/UPLC chromatogram. | Chemical Degradation. These peaks represent degradation products or impurities. The most common cause is hydrolysis of the peptide bond, resulting in free amino acids.[8][16] Oxidation or other side reactions could also be responsible. | Action: Review your full storage and handling history. Was the sample exposed to moisture, light, or high temperatures? Was it stored in solution at an inappropriate pH? Use a fresh, properly stored sample for your experiments. Prevention: Strictly adhere to the storage and handling protocols outlined in the FAQs. Store lyophilized at -20°C or -80°C and handle with care to prevent moisture ingress. |

| My experimental results are inconsistent or show reduced activity. | Loss of Active Compound. This is a functional consequence of degradation. If a portion of your peptide has hydrolyzed or oxidized, the concentration of the intact, active compound is lower than you assume, leading to variability and a decrease in expected effect. | Action: Perform an analytical check (e.g., HPLC) on your current stock to confirm its purity. If degradation is confirmed, discard the stock and begin with a new, properly stored vial. Prevention: Aliquot solutions to avoid contaminating or degrading the entire stock. Routinely check the purity of long-stored peptides before beginning a new set of critical experiments. |

Data & Protocols

Table 1: Summary of Recommended Storage Conditions

| Form | Duration | Temperature | Key Considerations |

| Lyophilized Powder | Short-Term (weeks) | 4°C | Keep dry and dark.[5] |

| Long-Term (months-years) | -20°C or -80°C | (Recommended) Tightly sealed, desiccated, dark.[2][4] | |

| In Solution | Short-Term (< 1 week) | 4°C | Use sterile buffer (pH 5-6). Not ideal.[5] |